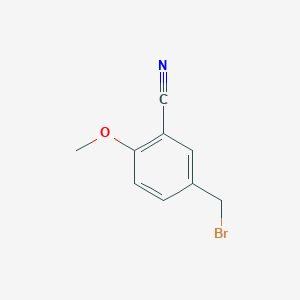

5-(Bromomethyl)-2-methoxybenzonitrile

Vue d'ensemble

Description

5-(Bromomethyl)-2-methoxybenzonitrile, also known as 5-Bromo-2-methoxybenzonitrile or 5-BMBN, is a chemical compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It belongs to a family of compounds known as nitriles, which are characterized by the presence of a carbon-nitrogen triple bond. 5-BMBN has been used in the synthesis of a range of organic compounds, and has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescent Dye Development

5-(Bromomethyl)-2-methoxybenzonitrile: can be utilized in the synthesis of multifunctional dyes. These dyes are pivotal in biological experiments, aiding researchers in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions. They play a significant role in distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .

Clinical Diagnostics

The compound’s derivatives can be used to develop dyes that have applications in clinical diagnostics. This includes a wide range of diagnostic procedures where precise and reliable identification of biological markers is crucial .

Textile Dyeing

In traditional industries like textile dyeing, 5-(Bromomethyl)-2-methoxybenzonitrile can contribute to the creation of new dyes. These dyes offer enhanced properties such as colorfastness and unique hues .

Functional Textile Processing

Emerging fields such as functional textile processing, which involves creating textiles with specific properties like antimicrobial or UV-blocking, can benefit from the chemical properties of this compound when developing new dyes .

Food Pigments

The food industry may utilize this compound for synthesizing food pigments. These pigments must be safe for consumption and provide the desired color stability under various conditions .

Dye-Sensitized Solar Cells

5-(Bromomethyl)-2-methoxybenzonitrile: can be a precursor in the synthesis of dyes for dye-sensitized solar cells (DSSCs). DSSCs are a cost-effective alternative to traditional silicon solar cells, and the dyes play a critical role in the absorption of light and conversion of solar energy into electricity .

Polymer Synthesis

The compound can act as an initiator in the polymerization process to create block copolymers. This is particularly useful in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Oxidation Process Control

Derivatives of 5-(Bromomethyl)-2-methoxybenzonitrile have been observed to affect free-radical oxidation in model systems. They can suppress the generation of reactive oxygen species, which is beneficial in various chemical and biological processes .

Mécanisme D'action

- Cereblon E3 ligase modulators, including 5-(Bromomethyl)-2-methoxybenzonitrile, adjust immune responses by targeting CRBN .

- Additionally, it modulates vascular endothelial growth factor (VEGF) and NF-kB pathways, contributing to anti-angiogenic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

5-(bromomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUNGNUGLFXRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624179 | |

| Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-methoxybenzonitrile | |

CAS RN |

320407-91-8 | |

| Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

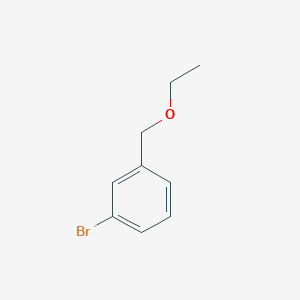

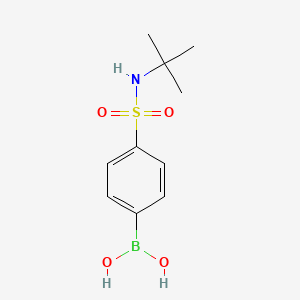

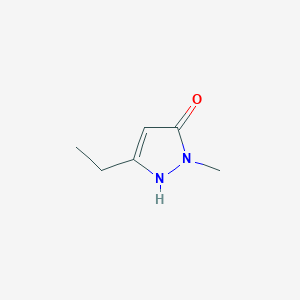

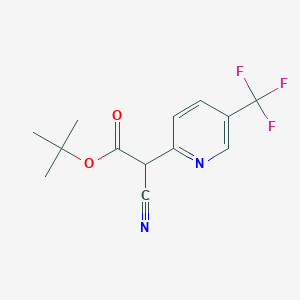

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)